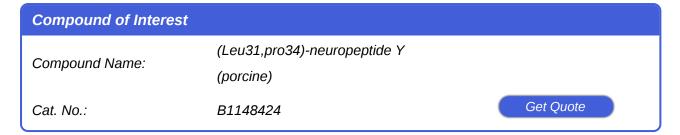




Application Notes and Protocols for Studying Gastrointestinal Motility with (Leu31,Pro34)-NPY

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y (NPY) is a potent and highly selective synthetic analog of Neuropeptide Y. It serves as a valuable pharmacological tool for investigating the physiological roles of NPY receptors, particularly in the gastrointestinal (GI) tract. This document provides detailed application notes and experimental protocols for utilizing (Leu31,Pro34)-NPY to study gastrointestinal motility.

(Leu31,Pro34)-NPY exhibits high affinity for the NPY Y1 receptor, with some affinity for the Y4 and Y5 receptors, and is virtually inactive at the Y2 receptor.[1] This selectivity allows for the specific interrogation of Y1 receptor-mediated pathways in the complex regulation of gut function. Activation of Y1 receptors in the gastrointestinal tract by (Leu31,Pro34)-NPY generally leads to an inhibition of motility, including a decrease in gastric emptying and intestinal transit. [2][3]

These characteristics make (Leu31,Pro34)-NPY an essential ligand for researchers aiming to elucidate the mechanisms of NPY in digestive physiology and to explore potential therapeutic interventions for motility disorders.

Data Presentation



Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for various NPY receptor subtypes.

Receptor Subtype	Binding Affinity (Ki) in nM	Cell Line	Reference
Y1	0.39	HEK293	[1]
Y2	>1000	HEK293	[1]
Y4	0.499	HEK293	[1]
Y5	0.31	HEK293	[1]

Functional Activity

This table presents the functional activity of (Leu31,Pro34)-NPY in a human colonic epithelial cell line.

Assay	Cell Line	Measured Effect	EC50	Reference
VIP-induced				
increase in short-	Colony-6 (human	Attenuation of	> NPY, < PYY	[4]
circuit current	adenocarcinoma)	SCC		
(SCC)				

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[5] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, Y1 receptor activation can lead to an increase in intracellular calcium concentrations, a key event in the regulation of smooth muscle contraction and neuronal activity.[6][7]





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NPY Y1 Receptor Signaling Pathway

Experimental Protocols In Vitro: Isolated Organ Bath Assay for Intestinal Contractility

This protocol details the methodology for assessing the effect of (Leu31,Pro34)-NPY on the contractility of isolated intestinal segments.

- 1. Materials and Reagents:
- (Leu31,Pro34)-NPY (lyophilized powder)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)
- Carbogen gas (95% O2, 5% CO2)
- Isolated organ bath system with isometric force transducers
- Animal model (e.g., guinea pig, rat, mouse)
- Standard dissection tools
- 2. Tissue Preparation:
- Humanely euthanize the animal according to approved institutional guidelines.
- Immediately excise a segment of the desired intestine (e.g., ileum, colon).



- Place the segment in ice-cold, carbogen-aerated Krebs-Henseleit solution.
- Gently flush the lumen to remove contents.
- Cut the segment into 1.5-2 cm long pieces.
- 3. Experimental Setup:
- Mount the intestinal segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
- Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
- Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
- Record spontaneous contractile activity.
- 4. Experimental Procedure:
- After equilibration, record a baseline period of spontaneous contractions.
- Prepare a stock solution of (Leu31,Pro34)-NPY in distilled water or an appropriate buffer.
 Make serial dilutions to achieve the desired final concentrations in the organ bath.
- Add (Leu31,Pro34)-NPY to the organ bath in a cumulative or non-cumulative manner, with sufficient time between additions for the response to stabilize.
- · Record changes in the amplitude and frequency of contractions.
- At the end of the experiment, you can add a known contractile agent (e.g., acetylcholine or KCI) to confirm tissue viability.
- 5. Data Analysis:
- Measure the amplitude and frequency of contractions before and after the addition of (Leu31,Pro34)-NPY.

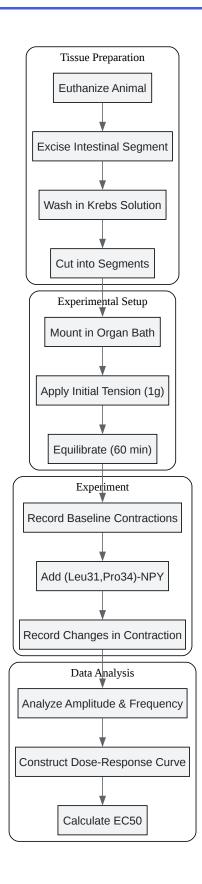
Methodological & Application





- Express the response as a percentage of the baseline activity or as a percentage of the maximal response to a standard agonist.
- Construct dose-response curves and calculate the EC50 value for the inhibitory effect of (Leu31,Pro34)-NPY.





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Isolated Organ Bath Experimental Workflow



In Vivo: Gastrointestinal Transit Assay (Carmine Red Method)

This protocol describes a method to measure the effect of (Leu31,Pro34)-NPY on whole gastrointestinal transit time in mice.[8][9]

- 1. Materials and Reagents:
- (Leu31,Pro34)-NPY
- Vehicle (e.g., sterile saline)
- Carmine red powder
- 0.5% Methylcellulose solution
- Animal model (e.g., mice)
- · Oral gavage needles
- Individual cages with white paper or wire mesh bottoms
- 2. Preparation of Carmine Red Solution (6% w/v):
- Prepare a 0.5% methylcellulose solution in water.
- Suspend 6g of carmine red powder in 100 mL of the 0.5% methylcellulose solution.
- Mix thoroughly before each use.
- 3. Experimental Procedure:
- Fast the mice for a standardized period (e.g., 4-6 hours) with free access to water to ensure an empty stomach.
- Administer (Leu31,Pro34)-NPY or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The dosage should be determined from pilot studies or literature.

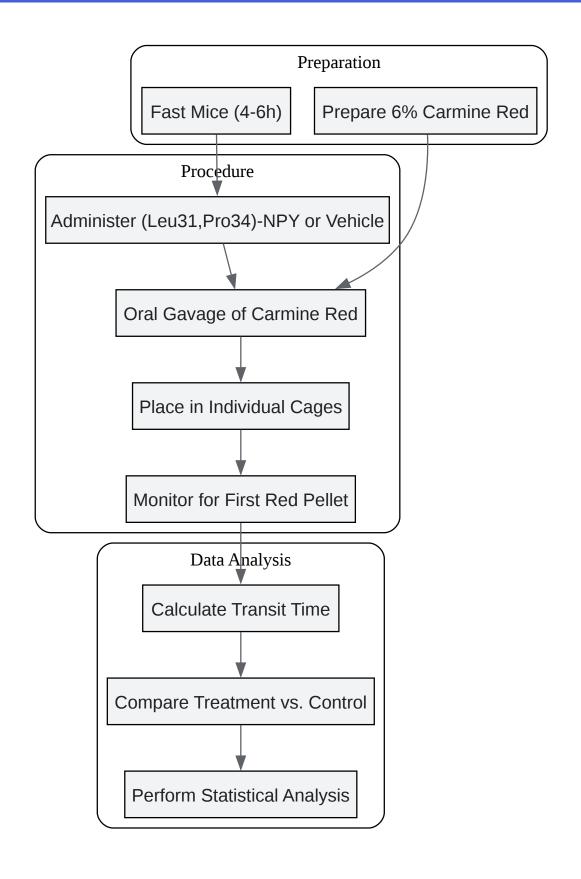
Methodological & Application





- At a set time after drug administration (e.g., 30 minutes), orally gavage each mouse with a fixed volume of the 6% carmine red solution (e.g., 0.2 mL).
- Immediately place each mouse in an individual cage with a white paper or wire mesh bottom to facilitate the observation of fecal pellets.
- Record the time of carmine red administration.
- Monitor the mice for the appearance of the first red-colored fecal pellet.
- Record the time of the first appearance of the red pellet.
- 4. Data Analysis:
- Calculate the gastrointestinal transit time for each mouse as the time elapsed between the oral gavage of carmine red and the appearance of the first red fecal pellet.
- Compare the transit times between the (Leu31,Pro34)-NPY-treated group and the vehicle-treated control group.
- Data can be expressed as the mean transit time ± SEM. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.





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In Vivo Gastrointestinal Transit Assay Workflow



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